REACTION_CXSMILES
|
C([N:9]1[CH2:14][CH2:13][CH:12]([C:15]2[C:23]3[C:18](=[CH:19][C:20]([F:24])=[CH:21][CH:22]=3)[NH:17][CH:16]=2)[CH2:11][CH2:10]1)(=O)C1C=CC=CC=1.[OH-].[K+].C(O)CO>O>[F:24][C:20]1[CH:19]=[C:18]2[C:23]([C:15]([CH:12]3[CH2:13][CH2:14][NH:9][CH2:10][CH2:11]3)=[CH:16][NH:17]2)=[CH:22][CH:21]=1 |f:1.2|
|
Name
|
24
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1-benzoyl-4-(6-fluoro-1H-indol-3-yl)-piperidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)N1CCC(CC1)C1=CNC2=CC(=CC=C12)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 6 hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
FILTRATION
|
Details
|
The precipitated product is filtered off
|
Type
|
WASH
|
Details
|
washed with water and petroleumether
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 80° C.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C2C(=CNC2=C1)C1CCNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |